4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolo-pyrimidine moiety. The presence of these fused rings imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a benzothieno intermediate, which is then subjected to cyclization with a triazolo-pyrimidine precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Scientific Research Applications
4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparison with Similar Compounds
4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with other similar compounds, such as:
- Benzothieno 3,2-bbenzothiophene (BTBT) : Known for its high-mobility organic field-effect transistor (OFET) properties .
- Benzothieno[2,3-d]pyrimidine : Studied for its potential biological activities and used as a building block in organic synthesis .
- Substituted triazolo-pyrimidines : These compounds have diverse applications in medicinal chemistry and materials science .
The uniqueness of 4-phenethyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-(2-phenylethyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-17-16-14-8-4-5-9-15(14)25-18(16)23-12-20-21-19(23)22(17)11-10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLYHFBBRPAZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C=NN=C4N(C3=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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